molecular formula C8H10N2 B13995088 1-(2-methylbut-3-yn-2-yl)-1H-imidazole

1-(2-methylbut-3-yn-2-yl)-1H-imidazole

Cat. No.: B13995088
M. Wt: 134.18 g/mol
InChI Key: RWIGSYDTUGNXLB-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yl)-1H-imidazole is a chemical compound with a unique structure that combines an imidazole ring with a 2-methylbut-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbut-3-yn-2-yl)-1H-imidazole typically involves the reaction of imidazole with 2-methylbut-3-yn-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbut-3-yn-2-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(2-Methylbut-3-yn-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methylbut-3-yn-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. Additionally, the compound’s unique structure allows it to interact with various biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Methylbut-3-yn-2-yl acetate
  • 2-Methylbut-3-yn-2-yl benzene
  • 2-Methylbut-3-yn-2-yl carbamate

Comparison: 1-(2-Methylbut-3-yn-2-yl)-1H-imidazole stands out due to its imidazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yl)imidazole

InChI

InChI=1S/C8H10N2/c1-4-8(2,3)10-6-5-9-7-10/h1,5-7H,2-3H3

InChI Key

RWIGSYDTUGNXLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N1C=CN=C1

Origin of Product

United States

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